molecular formula C15H13N3O B11830649 diphenyl(1H-1,2,3-triazol-4-yl)methanol

diphenyl(1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B11830649
M. Wt: 251.28 g/mol
InChI Key: DOAAXYCBZJDQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl(1H-1,2,3-triazol-4-yl)methanol is an organic compound with the molecular formula C15H13N3O It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, attached to a methanol group and two phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl(1H-1,2,3-triazol-4-yl)methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

    Preparation of Azide: The azide precursor is synthesized from an appropriate starting material, such as aniline, through diazotization followed by azidation.

    Preparation of Alkyne: The alkyne precursor is prepared from a suitable starting material, such as phenylacetylene.

    Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring.

    Reduction: The resulting triazole compound is then reduced to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diphenyl(1H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of diphenyl(1H-1,2,3-triazol-4-yl)ketone.

    Reduction: Formation of diphenyl(1H-1,2,3-triazol-4-yl)methane.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

Diphenyl(1H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of diphenyl(1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The phenyl rings may also contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds such as 1,2,3-triazole itself and its various substituted derivatives.

    1,2,4-Triazole Derivatives: Compounds such as 1,2,4-triazole and its substituted derivatives.

Uniqueness

Diphenyl(1H-1,2,3-triazol-4-yl)methanol is unique due to the presence of both phenyl rings and the triazole ring, which confer specific chemical and physical properties. Its structural features make it a versatile compound for various applications, distinguishing it from other triazole derivatives.

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

diphenyl(2H-triazol-4-yl)methanol

InChI

InChI=1S/C15H13N3O/c19-15(14-11-16-18-17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,19H,(H,16,17,18)

InChI Key

DOAAXYCBZJDQRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NNN=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.